Comparative Osteoclastic Resorption Inhibition: G-{d-Arg}-GDSP vs. GRDGdSP
In a comparative study using 17-day-old fetal mouse metacarpal bone organ cultures, G-{d-Arg}-GDSP (designated GdRGDSP) dose-dependently inhibited osteoclastic resorption with an ED50 of 10^-4 M (100 μM), as measured by 45Ca release [1]. In direct contrast, GRDGdSP—a stereoisomer differing only in the configuration of a single residue—exhibited no inhibitory effect on resorption at similar concentrations in any of the three resorption systems tested [1]. This stark functional dichotomy within the same study demonstrates that minor stereochemical alterations can completely ablate biological activity.
| Evidence Dimension | Inhibition of osteoclastic resorption (ED50) |
|---|---|
| Target Compound Data | ED50 = 10^-4 M (100 μM) |
| Comparator Or Baseline | GRDGdSP: No inhibition observed at equivalent concentrations |
| Quantified Difference | Functional activity vs. complete inactivity |
| Conditions | 17-day-old fetal mouse metacarpal bone organ cultures; 45Ca release assay |
Why This Matters
This directly measured functional difference validates the selection of G-{d-Arg}-GDSP over GRDGdSP for experiments requiring reliable inhibition of integrin-mediated osteoclast resorption in bone organ culture models.
- [1] van der Pluijm G, Mouthaan H, Baas C, de Groot H, Papapoulos S, Löwik C. Integrins and osteoclastic resorption in three bone organ cultures: differential sensitivity to synthetic Arg-Gly-Asp peptides during osteoclast formation. J Bone Miner Res. 1994;9(7):1021-1028. doi:10.1002/jbmr.5650090709. View Source
